N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c1-13-19(30-14(2)23-13)16-8-9-18(27)26(25-16)11-10-22-20(28)17-12-29-21(24-17)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKBMOGSAVMNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that contains both sulfur and nitrogen in a five-membered ring. They are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles. Thiazoles are well represented in biomolecules and have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant.
Pyridazines
are another type of heterocyclic compound, containing two nitrogen atoms in a six-membered ring. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antitumor, and cytotoxic effects.
Biological Activity
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound is characterized by a complex structure featuring thiazole and pyridazine moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 322.38 g/mol.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro studies, focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor effects.
Key Findings:
- Cell Lines Tested: The compound was tested against several human cancer cell lines, including lung cancer lines (A549, HCC827, and NCI-H358).
- IC50 Values: In a two-dimensional (2D) viability assay, the IC50 values were found to be significantly lower than those observed in three-dimensional (3D) assays, indicating a stronger efficacy in simpler environments. For instance, the IC50 for HCC827 was reported as 6.26 ± 0.33 μM in 2D assays versus 20.46 ± 8.63 μM in 3D assays .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
These results suggest that while the compound is effective against cancer cells, it also exhibits toxicity towards normal cells such as MRC-5 lung fibroblasts, necessitating further optimization to enhance selectivity .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications.
Key Findings:
- Activity Against Fungi: Compounds derived from similar structures demonstrated antifungal activity against Candida albicans and Candida parapsilosis, with MIC values comparable to standard antifungal agents like ketoconazole .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound 2d | Candida albicans | Not specified |
| Compound 2e | Candida parapsilosis | 1.23 |
These findings highlight the potential of this compound as an antifungal agent, particularly due to its mechanism of inhibiting ergosterol synthesis via CYP51 enzyme inhibition .
The biological activity of this compound appears to involve interaction with DNA and specific enzymes related to tumor growth and fungal metabolism.
DNA Binding Studies
Studies have indicated that related compounds predominantly bind within the minor groove of AT-rich DNA sequences, suggesting a potential mechanism for their antitumor activity through interference with DNA replication and transcription processes .
Case Studies
Several case studies have documented the synthesis and evaluation of similar thiazole derivatives:
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and tested for their biological activity against various pathogens and cancer cell lines.
- Optimization : Structural modifications led to enhanced activity profiles, emphasizing the importance of substituent effects on biological outcomes .
Scientific Research Applications
Antibacterial Activity
Research has shown that thiazole derivatives exhibit diverse antibacterial activities. For instance, thiazole compounds have been synthesized and tested against various bacterial strains, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. The compound N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has shown promising results in inhibiting bacterial growth, which positions it as a potential candidate for developing new antibacterial agents .
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to High |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies indicate that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). The presence of specific functional groups in the thiazole structure enhances its cytotoxicity against these cancer cells. For example, the compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, showcasing its potential as an anticancer therapeutic agent .
Anticonvulsant Activity
In addition to its antibacterial and anticancer properties, this compound has been investigated for its anticonvulsant effects. Research indicates that thiazole derivatives can effectively reduce seizure activity in animal models. The compound's efficacy was assessed using a picrotoxin-induced convulsion model, where it demonstrated significant protective effects against seizures .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the Hantzsch reaction between α-bromo-4-phenylacetophenone and thioamide precursors.
- Reagents : α-Bromo-4-phenylacetophenone, thiourea, ethanol, 10% K₂CO₃.
- Conditions : Reflux at 80°C for 12 h, followed by acidification with acetic acid to pH 6.
- Yield : 78–85%.
- Characterization : $$ ^1H $$ NMR shows a singlet at δ 3.91 ppm for CH₂ protons adjacent to the thiazole ring, while $$ ^{13}C $$ NMR confirms C=O (183.3 ppm) and C=N (187.0 ppm).
Carboxylic Acid Functionalization
Esterification of the thiazole-carboxylic acid with methanol produces the methyl ester, which is subsequently converted to the acid chloride using thionyl chloride.
- Reagents : Methanol (esterification), SOCl₂ (acid chloride formation).
- Conditions : Reflux in anhydrous dioxane for 6 h.
Preparation of 3-(2,4-Dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethylamine
Pyridazinone Ring Formation
Hydrazine reacts with β-keto esters to form dihydropyridazinones, which are oxidized to pyridazinones.
- Reagents : Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate, hydrazine hydrate.
- Conditions : Reflux in ethanol for 24 h, followed by oxidation with MnO₂ in CH₂Cl₂.
- Yield : 71–88%.
Amide Bond Coupling
Carboxamide Formation
The acid chloride of 2-phenylthiazole-4-carboxylic acid reacts with the ethylamine-functionalized pyridazinone-thiazole derivative.
- Reagents : HBTU, DMF, triethylamine.
- Conditions : Room temperature under argon for 24 h.
- Yield : 82%.
- Purity : Confirmed by LC-MS (m/z 437.5 [M+H]⁺).
Optimization and Mechanistic Insights
Temperature Control
Elevated temperatures (>80°C) during thiazole synthesis promote side reactions, such as intramolecular cyclization of thioureido acids, reducing yields by 15–20%.
Solvent Effects
- Aqueous vs. Organic Media : Thiazole cyclization proceeds efficiently in water for 4-methylthiazoles (yield: 78%) compared to acetone (yield: 62%).
- DMF Efficiency : Coupling reactions in DMF achieve higher conversions (82%) than THF (58%) due to improved reagent solubility.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole Formation | Hantzsch reaction, 80°C, 12 h | 85 | 98 |
| Pyridazinone Cyclization | Hydrazine, ethanol, reflux | 88 | 97 |
| Amide Coupling | HBTU, DMF, rt | 82 | 99 |
Challenges and Mitigation Strategies
Byproduct Formation
- Dibenzo[b,i]thianthrene-5,7,12,14-tetraone : Observed during naphthoquinone-thiazole reactions, minimized by maintaining temperatures below 70°C.
- Hydrazine Overuse : Excess hydrazine leads to dihydroquinolinone impurities; stoichiometric control reduces this by 30%.
Industrial Applicability
The synthetic route aligns with green chemistry principles:
- Solvent Recovery : DMF is recycled via distillation (85% recovery).
- Catalyst Efficiency : HBTU shows >90% turnover in coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
